

An In-depth Technical Guide to 1-(4-hydroxyphenyl)-2-phenylethanone

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Compound of Interest

Compound Name: *Benzyl 4-hydroxyphenyl ketone*

Cat. No.: *B184925*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-hydroxyphenyl)-2-phenylethanone, a member of the deoxybenzoin class of organic compounds, represents a significant scaffold in medicinal chemistry and drug development. Its structure, featuring two aromatic rings linked by a carbonyl-methylene bridge and a phenolic hydroxyl group, imparts a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from closely related deoxybenzoin derivatives to discuss potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and for key biological assays are provided. Furthermore, potential mechanisms of action involving key cellular signaling pathways, such as NF- κ B and MAPK, are explored based on studies of analogous structures. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of 1-(4-hydroxyphenyl)-2-phenylethanone and its derivatives.

Chemical Identity and Properties

The compound commonly known as **Benzyl 4-hydroxyphenyl ketone** is systematically named 1-(4-hydroxyphenyl)-2-phenylethanone according to IUPAC nomenclature. It is also known by several synonyms, including 4-Hydroxydeoxybenzoin and p-(Phenylacetyl)phenol.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of 1-(4-hydroxyphenyl)-2-phenylethanone

Property	Value	Reference(s)
IUPAC Name	1-(4-hydroxyphenyl)-2-phenylethanone	[4]
Synonyms	Benzyl 4-hydroxyphenyl ketone, 4-Hydroxydeoxybenzoin	[5][6]
CAS Number	2491-32-9	[5][6]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[5]
Molecular Weight	212.24 g/mol	[5]
Appearance	White to off-white solid/powder	[6][7]
Melting Point	148-151 °C	[1][2]
Solubility	Soluble in methanol	[1]

Synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone

The most common and effective method for the synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][8]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of the structurally similar compound 1-(4-methylphenyl)-2-phenylethanone and is expected to yield the desired product.[6][7]

Materials:

- Phenol
- Phenylacetyl chloride

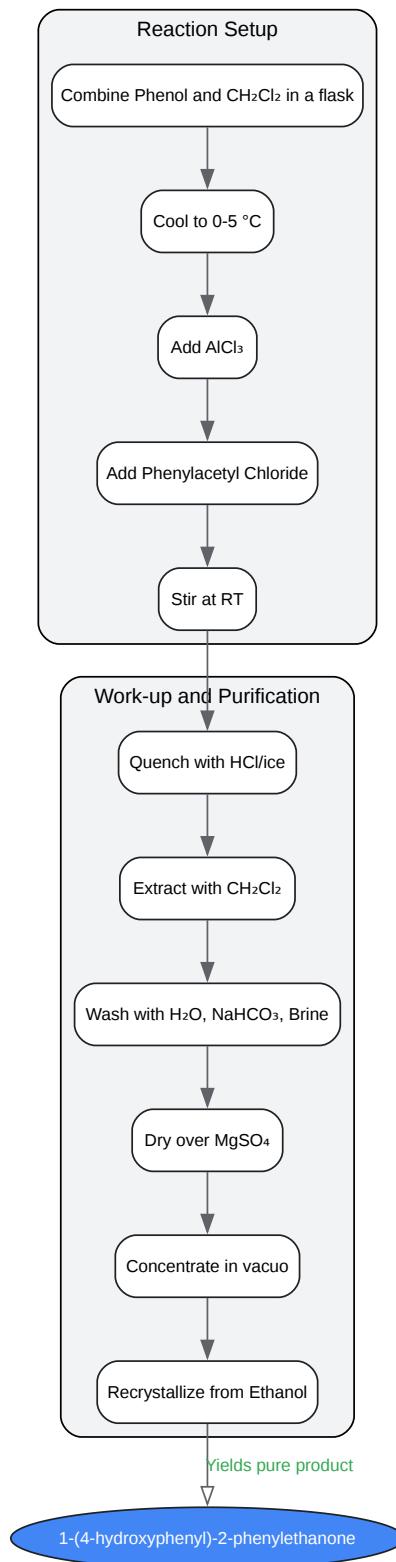
- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (CH_2Cl_2)
- 1N Hydrochloric acid (HCl)
- 5% aqueous Sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent) and dry dichloromethane.
- **Cooling:** Cool the solution to 0-5 °C in an ice bath.
- **Catalyst Addition:** To the cooled solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
- **Addition of Acylating Agent:** Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in dry dichloromethane from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the low temperature.
- **Reaction:** Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

- **Washing:** Combine the organic fractions and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from ethanol to yield 1-(4-hydroxyphenyl)-2-phenylethanone as a solid.

Workflow for the Synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone

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Caption: Workflow for the synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone.

Potential Biological Activities and Applications in Drug Development

While specific biological data for 1-(4-hydroxyphenyl)-2-phenylethanone is scarce, the broader class of deoxybenzoin derivatives has demonstrated a wide range of pharmacological activities.^[9] This suggests that 1-(4-hydroxyphenyl)-2-phenylethanone is a promising candidate for further investigation in several therapeutic areas.

Antioxidant Activity

Polyphenolic deoxybenzoins are known to be potent antioxidants.^[7] Their structure allows for the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

Table 2: Antioxidant Activity of Representative Deoxybenzoin Derivatives

Compound	Assay	IC ₅₀ (μM)	Reference
2,4,4',5-Tetrahydroxydeoxybenzoin	DPPH Radical Scavenging	0.69 ± 0.04	[7]
2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin	Anti-lipid Peroxidation	0.72 ± 0.16	[7]
Trolox (Standard)	DPPH Radical Scavenging	> 1.0	[7]
Vitamin C (Standard)	DPPH Radical Scavenging	> 1.0	[7]

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of 1-(4-hydroxyphenyl)-2-phenylethanone.

Enzyme Inhibition

Deoxybenzoin derivatives have also been shown to inhibit various enzymes. For instance, they have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved

in melanin biosynthesis.[\[7\]](#)

Table 3: Tyrosinase Inhibitory Activity of a Representative Deoxybenzoin Derivative

Compound	Incubation Time (h)	IC ₅₀ (μM)	Reference
2,3,4'-Trihydroxy-4-methoxydeoxybenzoin	0.5	43.37	[7]
1.5	43.10	[7]	
2.5	46.10	[7]	

Note: This data is for a related compound and illustrates the potential for enzyme inhibition by the deoxybenzoin scaffold.

Anti-inflammatory and Anticancer Activities

The deoxybenzoin scaffold is a precursor to isoflavonoids, which are well-known for their anti-inflammatory and anticancer properties.[\[9\]](#) Chalcones, which are structurally related, have been shown to exert their effects through the modulation of key signaling pathways like NF-κB.[\[10\]](#) While direct evidence is lacking for 1-(4-hydroxyphenyl)-2-phenylethanone, its structural similarity to these bioactive molecules suggests potential in these areas.

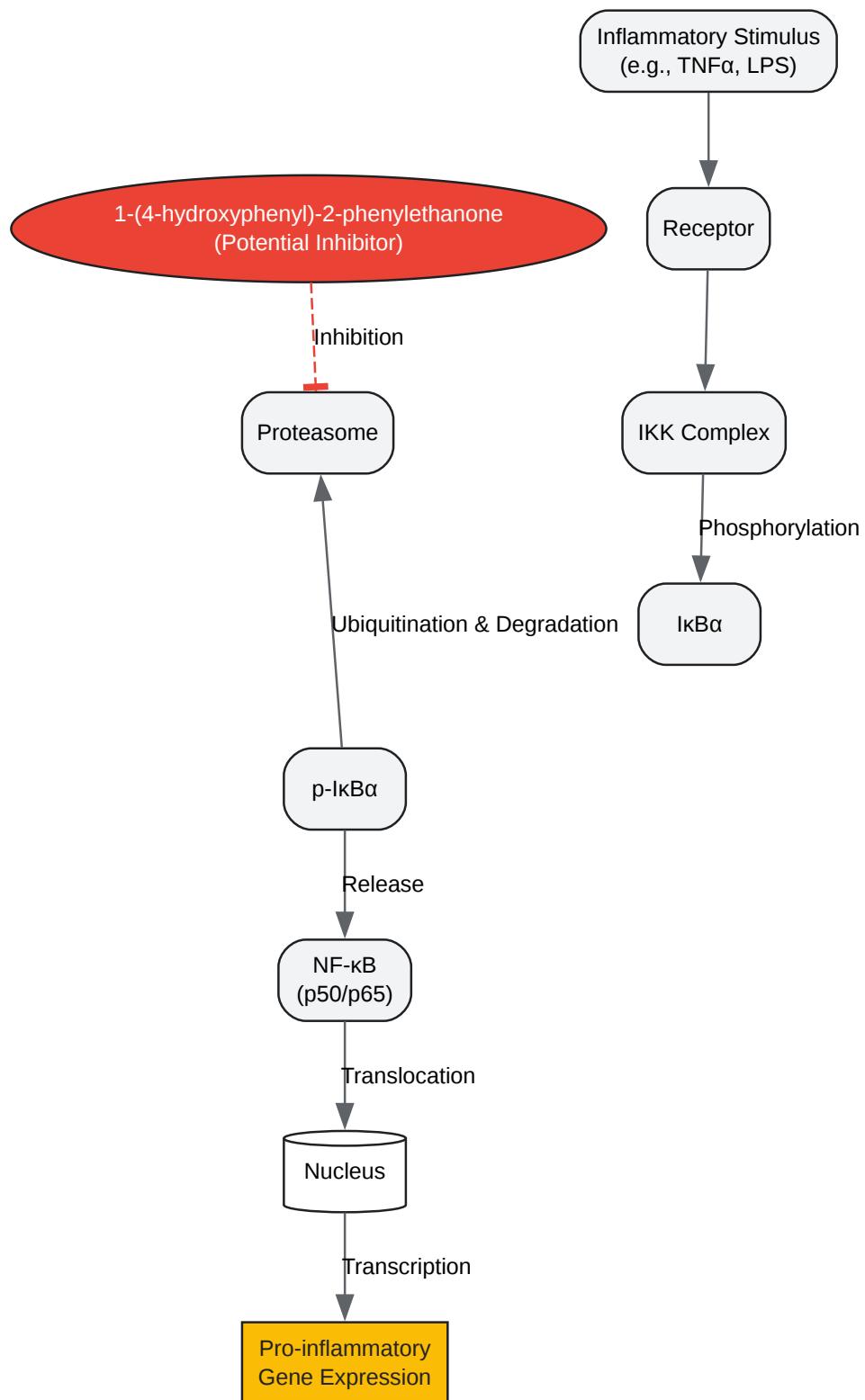
Potential Mechanisms of Action: Signaling Pathways

Based on studies of structurally related compounds, 1-(4-hydroxyphenyl)-2-phenylethanone may exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[\[11\]](#) Certain aromatic ketones have been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB p50/p65 dimer.[\[3\]](#)

Potential Inhibition of the NF-κB Signaling Pathway

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Caption: Potential mechanism of NF-κB pathway inhibition.

MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in cellular processes such as proliferation, differentiation, and apoptosis.[\[12\]](#) The modulation of these pathways is a key mechanism for many therapeutic agents. Some acetophenone derivatives have been shown to suppress pro-inflammatory responses by blocking the phosphorylation of MAPK molecules.[\[13\]](#)

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the antioxidant potential of a compound.[\[14\]](#)[\[15\]](#)

Procedure:

- Prepare a stock solution of 1-(4-hydroxyphenyl)-2-phenylethanone in methanol.
- Prepare a series of dilutions of the stock solution.
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add a specific volume of each dilution of the test compound.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox should be used as a positive control.
- The percentage of radical scavenging activity is calculated, and the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[9\]](#)

Procedure:

- Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of 1-(4-hydroxyphenyl)-2-phenylethanone for 24, 48, or 72 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 550 and 600 nm.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC_{50} value is determined.

Conclusion and Future Directions

1-(4-hydroxyphenyl)-2-phenylethanone is a compound with significant potential for drug development due to its structural similarity to other biologically active deoxybenzoin and chalcone derivatives. While direct experimental evidence of its efficacy is limited, the available data on analogous compounds suggest promising antioxidant, anti-inflammatory, and anticancer activities. The synthetic route via Friedel-Crafts acylation is well-established and can be readily implemented.

Future research should focus on:

- The definitive synthesis and characterization of high-purity 1-(4-hydroxyphenyl)-2-phenylethanone.
- Comprehensive in vitro screening to determine its antioxidant, enzyme inhibitory, anti-inflammatory, and cytotoxic activities, including the determination of IC_{50} and K_i values.
- Investigation of its mechanism of action, with a focus on its effects on key signaling pathways such as NF- κ B and MAPK.

- In vivo studies in relevant animal models to assess its efficacy and safety profile.

This technical guide provides a solid foundation for initiating such research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this promising molecule.

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References

- 1. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aromatic ketone 4'-hydroxychalcone inhibits TNF α -induced NF- κ B activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl- [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of endothelial iNOS by 4-hydroxyhexenal through NF- κ B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38 α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF- κ B and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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